
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine, also known as DOM or STP, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the year 1960 by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is known for its potent hallucinogenic effects and has been used in various scientific research studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine binds to the 5-HT2A receptor and activates it, leading to an increase in serotonin levels in the brain. This results in a distortion of sensory perception, altered thought processes, and hallucinations. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, muscle tension, and tremors. These effects are believed to be due to the activation of the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine has been used in various lab experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its high potency and selectivity for the 5-HT2A receptor make it a useful tool for studying the role of serotonin in the brain. However, its potent hallucinogenic effects and potential for abuse make it difficult to work with and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and post-traumatic stress disorder. Further studies are needed to understand its mechanism of action and potential side effects. Another area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric disorders. Finally, more research is needed to understand the long-term effects of this compound use and its potential for abuse.
Synthesemethoden
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine involves the condensation of 3,4-dimethoxyphenylacetone and phenylacetone with methylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine has been used in various scientific research studies to understand its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects. This compound has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
Molekularformel |
C17H21NO2 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-3-phenylpropan-2-amine |
InChI |
InChI=1S/C17H21NO2/c1-19-16-9-8-14(12-17(16)20-2)11-15(18)10-13-6-4-3-5-7-13/h3-9,12,15H,10-11,18H2,1-2H3 |
InChI-Schlüssel |
SWZAGONAANKISE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



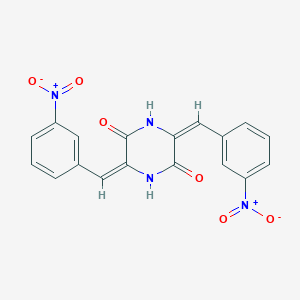
![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
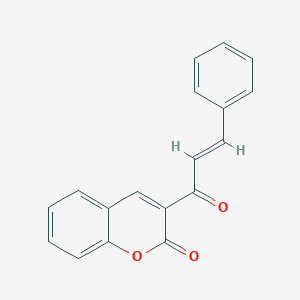
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
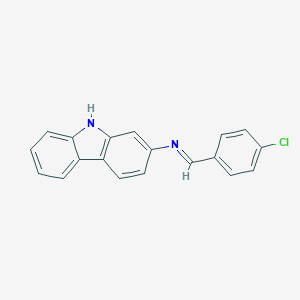
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
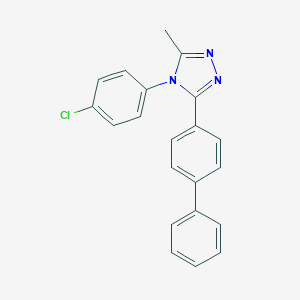
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
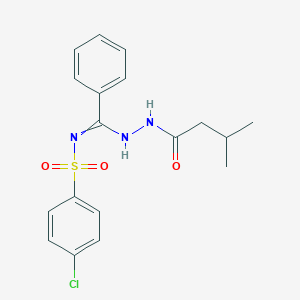
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)

![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)